molecular formula C8H4ClF2N3 B12996756 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

Cat. No.: B12996756
M. Wt: 215.59 g/mol
InChI Key: TXLRFOHBWTVRAB-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 2nd position on the pyrido[3,4-d]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3,4-difluorobenzaldehyde with guanidine in the presence of a base can yield the desired pyrido[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine primarily involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a valuable candidate for developing anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine is unique due to the presence of both chloro and difluoromethyl groups, which enhance its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for developing selective kinase inhibitors with potential therapeutic applications .

Properties

Molecular Formula

C8H4ClF2N3

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H4ClF2N3/c9-6-4-1-2-12-3-5(4)13-8(14-6)7(10)11/h1-3,7H

InChI Key

TXLRFOHBWTVRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)C(F)F)Cl

Origin of Product

United States

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